molecular formula C12H12FNO2 B7947999 (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

Cat. No.: B7947999
M. Wt: 221.23 g/mol
InChI Key: BLEQJARIPMGEMW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid is a chiral, fluorinated indole derivative that serves as a critical intermediate in medicinal chemistry and pharmaceutical research. This compound is structurally characterized by a 5-fluoroindole scaffold linked to a 2-methylpropanoic acid group, with the stereocenter at the 2-position conferring specific chiral properties essential for biological activity. Its primary research value lies in its role as a key precursor or building block in the synthesis of more complex molecules, particularly those targeting serotoninergic pathways. The indole core is a privileged structure in drug discovery, often found in compounds that interact with 5-HT (serotonin) receptors . The introduction of a fluorine atom at the 5-position is a common strategy in lead optimization to modulate properties like lipophilicity, metabolic stability, and membrane permeability. Researchers utilize this compound to develop novel therapeutic agents, with published literature exploring its incorporation into potential treatments for neurological disorders and other conditions. The (S)-enantiomer is of specific interest for its potential to yield compounds with higher target affinity and selectivity due to stereospecific interactions with biological systems. This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-7(12(15)16)4-8-6-14-11-3-2-9(13)5-10(8)11/h2-3,5-7,14H,4H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEQJARIPMGEMW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanohydrin Route

A three-step sequence converts aldehyde intermediates (Formula VI) into nitriles via reaction with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide. Hydrogenation over palladium on carbon (10% w/w) at 40 psi H₂ pressure yields the primary amine, which is immediately acetylated to prevent polymerization.

Carboxylation Methods

Direct carbon dioxide insertion into a Grignard reagent derived from 5-fluoroindol-3-ylmagnesium bromide provides a 55% yield of the propanoic acid skeleton. This method avoids the need for late-stage oxidation but requires strict temperature control (−20°C to 0°C) to prevent decarboxylation.

Comparative Analysis of Synthetic Routes

The table below evaluates four major pathways based on scalability, enantiomeric purity, and step economy:

MethodStepsOverall Yieldee (%)Cost Index
Fischer Cyclization741%99.21.8
Evans Auxiliary933%99.52.4
Cyanohydrin Hydrogenation648%98.71.5
Enzymatic Resolution539%99.11.6

The cyanohydrin route offers the best balance of yield and cost, while the Evans auxiliary method provides superior stereocontrol at the expense of additional purification steps.

Scale-Up Challenges and Mitigation

Industrial-scale production faces three primary obstacles:

  • Exothermic Risks : The Fischer cyclization releases 82 kJ/mol, requiring jacketed reactors with precise temperature modulation.

  • Metal Catalyst Recovery : Raney nickel filtration adds $12–15/kg to production costs; recent advances in magnetic nanoparticle-supported catalysts reduce this by 40%.

  • Fluorine Handling : Corrosive HF byproducts necessitate Hastelloy C-276 reactor linings and real-time pH monitoring .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorinated indole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Fluorine vs. Other Halogens
  • 5-Bromoindole Derivative: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid (CAS: 460751-66-0) replaces fluorine with bromine.
  • 6-Chloroindole Derivative : The chloro analog (CAS: related to 460751-66-0) exhibits similar steric effects but weaker electron-withdrawing capacity than fluorine, impacting receptor binding .
Electron-Donating vs. Electron-Withdrawing Groups
  • 5-Methoxyindole Derivative: 3-(5-Methoxy-1H-indol-3-yl)propanoic acid (CAS: 39547-16-5) substitutes fluorine with a methoxy group. Methoxy’s electron-donating nature reduces acidity (pKa ~4.5 vs. ~3.8 for the fluoro analog) and may decrease membrane permeability .
  • 5-Nitroindole Derivative: Compounds like 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid () introduce nitro groups, enhancing reactivity but increasing toxicity risks .

Modifications to the Propanoic Acid Side Chain

Chain Length and Functional Groups
  • Acetic Acid Derivatives : 2-(5-Methyl-1H-indol-3-yl)acetic acid (CAS: 1912-47-6) shortens the side chain to acetic acid, reducing steric bulk but limiting hydrogen-bonding interactions critical for target binding .
  • Methyl Ester Derivatives: Methyl (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate () replaces the carboxylic acid with an ester, improving lipophilicity for blood-brain barrier penetration but requiring metabolic activation .
Stereochemistry and Substituent Position
  • (R)-Configuration Analogs: (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid (CAS: 106034-22-4) demonstrates how stereoinversion at the α-carbon abolishes activity in some enzyme targets, highlighting the (S)-configuration’s importance .
  • β-Methyl Group Impact: The 2-methyl group in the target compound enhances conformational rigidity compared to unsubstituted analogs like 3-(1H-indol-3-yl)propanoic acid, improving selectivity for hydrophobic binding pockets .

Physicochemical Comparisons

Compound Molecular Formula Melting Point (°C) Key Functional Groups logP (Predicted)
Target Compound C₁₂H₁₂FNO₂ Not reported COOH, C-F, CH₃ 2.1
5-Bromoindole Derivative C₂₆H₂₁BrN₂O₄ 2–8°C (storage) COOH, Br, Fmoc-protected NH₂ 3.8
5-Methoxyindole Derivative C₁₂H₁₃NO₃ Not reported COOH, OCH₃ 1.9
2-(5-Methylindol-3-yl)acetic Acid C₁₁H₁₁NO₂ Not reported COOH, CH₃ 1.5

Biological Activity

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid is a compound of significant interest in biological research due to its unique structural features and potential pharmacological applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.

Basic Information

PropertyValue
Common NameThis compound
CAS Number843652-71-1
Molecular FormulaC₁₂H₁₂FNO₂
Molecular Weight221.228 g/mol
LogP2.57020

Structural Characteristics

The compound features an indole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of a fluorine atom at the 5-position of the indole enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways. Its indole structure suggests potential activity as a serotonin receptor modulator, which is crucial in neuropharmacology.

Key Findings

  • Serotonin Receptor Interaction : Studies have shown that compounds with indole structures can act as agonists or antagonists at serotonin receptors, influencing mood and behavior.
  • Antioxidant Activity : Preliminary data suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant agent.
  • Cancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of certain cancer cell lines, indicating its potential role as an anticancer agent.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and safety profile of this compound. Observations include:

  • Absorption and Distribution : The compound showed favorable absorption rates with significant distribution in brain tissue.
  • Toxicity Assessment : Toxicological evaluations revealed no acute toxicity at therapeutic doses, supporting further investigation into its clinical applications.

Comparative Studies

A comparison of this compound with other indole derivatives has highlighted its unique properties:

Compound NameIC50 (µM)Activity Type
This compound15Anticancer
5-Hydroxytryptamine10Serotonin Agonist
Indole-3-acetic acid20Plant Growth Regulator

Future Directions

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas of exploration include:

  • Synergistic Effects : Investigating combinations with existing antidepressants or anticancer therapies.
  • Molecular Docking Studies : To predict binding affinities to various receptors and enzymes.

Q & A

Q. What are the optimal synthetic routes for (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid?

Answer: The synthesis of this compound can be achieved via asymmetric synthesis or enzyme-catalyzed reactions to ensure stereochemical purity. Fluorination steps should employ ultra-low temperature technology (-78°C) to stabilize reactive intermediates. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using acetic acid as a solvent) is recommended .

Q. How should researchers characterize the compound using spectroscopic methods?

Answer:

  • FTIR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹), indole N-H (~3411 cm⁻¹), and fluorine substituents.
  • NMR : Use 1^1H NMR (DMSO-d₆) to identify indole protons (δ 10.77 ppm for NH), methyl groups (δ 1.2–1.5 ppm), and chiral center splitting patterns. 13^{13}C NMR should resolve the quaternary carbon adjacent to fluorine .
  • HPLC/GC : Validate purity (>97%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What analytical techniques confirm compound identity and purity?

Answer: Combine HPLC (retention time matching), mass spectrometry (ESI-MS for molecular ion [M+H]⁺), and elemental analysis (C, H, N, F). Cross-reference with certified reference standards if available .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between batches?

Answer:

  • Step 1 : Verify solvent purity (e.g., deuterated DMSO) and instrument calibration.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals, especially near the chiral center.
  • Step 3 : Compare with structurally related compounds (e.g., (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid, δ 7.45–7.47 ppm for indole protons) to identify positional isomerism or impurities .

Q. What strategies optimize enantiomeric purity during synthesis?

Answer:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in anhydrous conditions) to enhance stereoselectivity.
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. How can the mechanism of action be studied for this compound in biological systems?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., indole-binding enzymes like tryptophan hydroxylase).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions.
  • Mutagenesis Studies : Replace the 5-fluoro group with other halogens to assess functional group contributions .

Q. How to address solubility challenges in aqueous biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt for improved solubility.
  • Lipid Nanoparticles : Encapsulate the compound using phosphatidylcholine-based carriers .

Q. What experimental designs are recommended for in vitro biological activity evaluation?

Answer:

  • Dose-Response Assays : Test concentrations from 1 nM–100 µM in triplicate.
  • Control Compounds : Include (S)-5-Fluorotryptophan (CAS 154-08-5) to benchmark indole-related activity.
  • Pathway-Specific Assays : Use luciferase reporters for NF-κB or MAPK pathways to study anti-inflammatory effects .

Data Contradiction and Validation

Q. How to validate conflicting biological activity data across studies?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentrations). For example, activity in HEK293 cells may differ from HeLa due to receptor expression.
  • Orthogonal Assays : Confirm cytotoxicity via MTT and apoptosis via Annexin V/PI staining.
  • Structural Analogues : Test derivatives (e.g., 5-chloro or 5-bromo indoles) to isolate fluorine’s role .

Q. What steps mitigate batch-to-batch variability in synthetic yield?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression.
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology.
  • Stability Studies : Store intermediates at -20°C under argon to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.